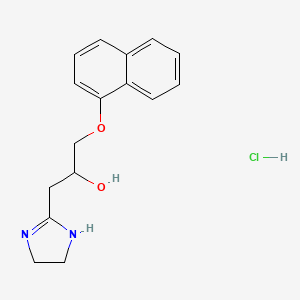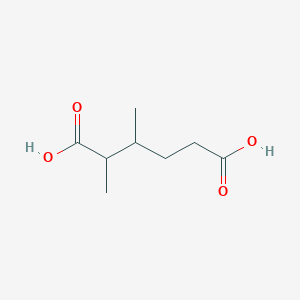![molecular formula C17H20N2O2S B14667507 10-[3-(Dimethylamino)propyl]-10H-phenothiazine-2,3-diol CAS No. 40845-29-2](/img/structure/B14667507.png)
10-[3-(Dimethylamino)propyl]-10H-phenothiazine-2,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-[3-(Dimethylamino)propyl]-10H-phenothiazine-2,3-diol: is a complex organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antiemetic agents. This compound is characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to a phenothiazine core with two hydroxyl groups at positions 2 and 3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10-[3-(Dimethylamino)propyl]-10H-phenothiazine-2,3-diol typically involves multiple steps. One common method includes the reaction of phenothiazine with 3-(dimethylamino)propyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting intermediate is then subjected to hydroxylation using hydrogen peroxide or a similar oxidizing agent to introduce the hydroxyl groups at positions 2 and 3.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can enhance the efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction of the phenothiazine core can yield dihydrophenothiazines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Quinones.
Reduction: Dihydrophenothiazines.
Substitution: Various substituted phenothiazines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 10-[3-(Dimethylamino)propyl]-10H-phenothiazine-2,3-diol is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Its ability to interact with biological membranes and proteins makes it a subject of interest in biochemical research.
Medicine: In medicine, derivatives of phenothiazines, including this compound, are explored for their antipsychotic and antiemetic properties. They act on various neurotransmitter receptors, providing therapeutic effects in conditions such as schizophrenia and nausea.
Industry: In the industrial sector, this compound can be used in the development of dyes and pigments due to its chromophoric properties. It is also investigated for its potential use in electronic materials and sensors.
Wirkmechanismus
The mechanism of action of 10-[3-(Dimethylamino)propyl]-10H-phenothiazine-2,3-diol involves its interaction with various molecular targets. It primarily acts as an antagonist on dopaminergic receptors (D1, D2, D3, and D4), serotonergic receptors (5-HT1 and 5-HT2), and histaminergic receptors (H1). By blocking these receptors, the compound can modulate neurotransmitter activity, leading to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Acepromazine: Another phenothiazine derivative used as a sedative and antiemetic.
Promazine: Used to manage schizophrenia and other psychotic disorders.
Chlorpromazine: A widely used antipsychotic medication.
Uniqueness: 10-[3-(Dimethylamino)propyl]-10H-phenothiazine-2,3-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethylamino and hydroxyl groups allows for versatile chemical reactions and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
40845-29-2 |
|---|---|
Molekularformel |
C17H20N2O2S |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
10-[3-(dimethylamino)propyl]phenothiazine-2,3-diol |
InChI |
InChI=1S/C17H20N2O2S/c1-18(2)8-5-9-19-12-6-3-4-7-16(12)22-17-11-15(21)14(20)10-13(17)19/h3-4,6-7,10-11,20-21H,5,8-9H2,1-2H3 |
InChI-Schlüssel |
DLOBIROKJHLTEE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=CC(=C(C=C31)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


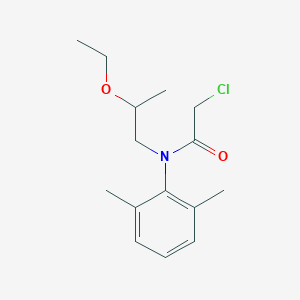
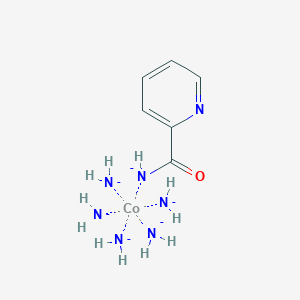

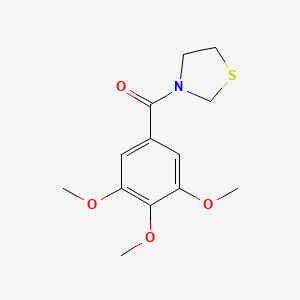
![Benzenemethanol, 4-chloro-2-[(ethylamino)phenylmethyl]-](/img/structure/B14667450.png)
![Butyltris[(propan-2-yl)oxy]stannane](/img/structure/B14667458.png)
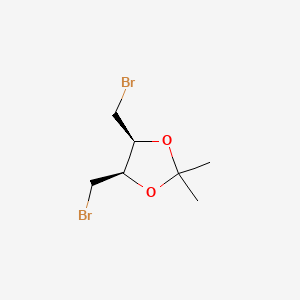

![diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane;3-[(2S)-piperidin-2-yl]pyridine;sulfuric acid](/img/structure/B14667489.png)
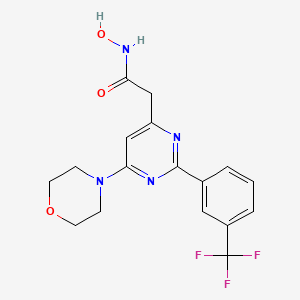
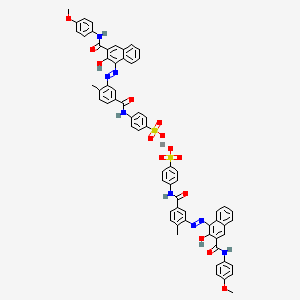
![Hexahydropyrido[2,1-c][1,4]oxazin-4(3H)-one](/img/structure/B14667496.png)
